1-(2-fluorobenzyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
The compound 1-(2-fluorobenzyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to the pyrazolo[3,4-d]pyrimidinone class, a scaffold known for diverse pharmacological activities. Its structure features a 2-fluorobenzyl group at position 1 and a 4-methoxyphenyl ketone ethyl chain at position 3. These substituents likely influence its physicochemical and biological properties, warranting comparison with structurally related analogs.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-29-16-8-6-14(7-9-16)19(27)12-25-13-23-20-17(21(25)28)10-24-26(20)11-15-4-2-3-5-18(15)22/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSUAVLSGXPVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-fluorobenzyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a pyrazolo[3,4-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 377.37 g/mol
- CAS Number : 1115335-98-2
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a fluorobenzyl group and a methoxyphenyl group. This unique structure is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines such as HeLa, MCF7, and HCT-116.
The anticancer activity of this compound is hypothesized to involve:
- Cell Cycle Arrest : Compounds have been shown to induce G1 phase arrest in cancer cells.
- Apoptosis Induction : Increased levels of early and late apoptotic markers were observed in treated cells.
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound may inhibit CDK2 and CDK9, crucial for cell cycle progression.
In Vitro Studies
In vitro experiments demonstrated that the compound effectively inhibited cell proliferation in a dose-dependent manner. Notably, it exhibited lower cytotoxicity towards normal cells compared to cancerous cells, indicating a favorable therapeutic index.
| Cell Line | IC50 (µM) | Apoptosis (%) |
|---|---|---|
| HeLa | 15.0 | 40 |
| MCF7 | 12.5 | 50 |
| HCT-116 | 10.0 | 55 |
Structure-Activity Relationship (SAR)
The presence of the fluorobenzyl and methoxyphenyl groups significantly enhances the biological activity of the pyrazolo[3,4-d]pyrimidine scaffold. Modifications at these positions can lead to variations in potency and selectivity.
Study 1: Anticancer Efficacy
A study published in Molecules evaluated various pyrazolo[3,4-b]pyridine derivatives for their anticancer properties. The results indicated that specific substitutions around the core structure significantly influenced their efficacy against cancer cell lines .
Study 2: Mechanistic Insights
Research conducted on similar compounds revealed that they induce apoptosis through mitochondrial pathways and activate caspase cascades . This mechanism underscores the potential of these compounds as therapeutic agents in oncology.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[3,4-d]pyrimidinones exhibit activity modulated by substituents at positions 1 and 4. Key analogs include:
1-(4-Methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Molecular Weight : 256.26 g/mol .
- Key Differences: The absence of the 5-(2-(4-methoxyphenyl)-2-oxoethyl) group reduces steric bulk and alters electronic properties.
Epimidin (1-(4-Methoxyphenyl)-5-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one)
- Substituents : 4-Methoxyphenyl (position 1), piperazine-linked 4-methoxyphenyl ketone (position 5).
- Activity : Anticonvulsant, attributed to the piperazine moiety enhancing CNS penetration .
- Key Differences : The piperazine group increases molecular weight and introduces basicity, contrasting with the target compound’s simpler 4-methoxyphenyl ketone chain.
Example 52 (From )
- Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.
- Molecular Weight : ~578.1 g/mol (M+1 = 579.1) .
Physicochemical Properties
*Calculated based on structural formula.
- Solubility : Epimidin’s HPLC analysis used 0.1% trifluoroacetic acid/acetonitrile, suggesting moderate polarity . The target compound’s fluorinated and methoxy groups may reduce aqueous solubility compared to sulfonamide-containing analogs.
- Stability : Epimidin’s method validation showed robustness against temperature and flow rate variations , implying similar stability for the target compound if analogous functional groups are present.
Analytical Characterization
- HPLC Methods : Epimidin’s quantification used a C18 column with 0.1% trifluoroacetic acid/acetonitrile (retention time: 7.22 min) . The target compound’s lipophilicity may require adjusted mobile phases (e.g., higher acetonitrile content).
- Mass Spectrometry : Example 52 reported M+1 = 579.1 ; the target compound’s molecular ion would likely appear near m/z 383.33.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
